Calcitroic acid
Overview
Description
It was first isolated around 1980 from the aqueous extract of radioactively treated animals’ livers and intestines . Calcitroic acid is synthesized in the liver and kidneys after vitamin D is converted into calcitriol, which plays a crucial role in bone formation and calcium regulation in the body .
Scientific Research Applications
Calcitroic acid has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a ligand for the vitamin D receptor, where it has been shown to induce gene transcription . In vitro studies have demonstrated that this compound binds to the vitamin D receptor and induces gene transcription, making it a valuable tool for studying the molecular mechanisms of vitamin D metabolism . Additionally, this compound is used in research related to bone health, calcium regulation, and the inactivation of vitamin D metabolites .
Mechanism of Action
Target of Action
Calcitroic acid, a major metabolite of 1α,25-dihydroxyvitamin D3 (calcitriol), primarily targets the Vitamin D Receptor (VDR) . The VDR is a nuclear receptor that regulates gene transcription and plays a crucial role in calcium homeostasis, bone metabolism, and immune response .
Mode of Action
This compound binds to the VDR and induces gene transcription . This binding is thought to be facilitated by the compound’s two side chains, one of which forms a hydrogen bond with His333 . The interaction between this compound and the VDR leads to changes in gene expression that regulate various physiological processes .
Biochemical Pathways
This compound is generated in the body after vitamin D is first converted into calcitriol, an intermediate in the fortification of bone through the formation and regulation of calcium in the body . The pathways managed by calcitriol are thought to be inactivated through its hydroxylation by the enzyme CYP24A1, also called calcitriol 24-hydroxylase . The hydroxylation and oxidation reactions will yield either this compound via the C24 oxidation pathway or 1,25(OH2)D3-26,23-lactone via the C23 lactone pathway .
Pharmacokinetics
This compound is synthesized in the liver and kidneys and is a water-soluble compound that is excreted in bile . It is thought to be the major route to inactivate vitamin D metabolites
Result of Action
The primary result of this compound’s action is the regulation of calcium homeostasis and bone metabolism . By binding to the VDR and inducing gene transcription, this compound influences the absorption of dietary calcium and phosphate from the gastrointestinal tract, promotes renal tubular reabsorption of calcium in the kidneys, and stimulates the release of calcium stores from the skeletal system .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the synthesis of this compound in the body is dependent on the availability of vitamin D, which can be affected by factors such as sunlight exposure and dietary intake
Future Directions
Biochemical Analysis
Biochemical Properties
Calcitroic acid is generated in the body after vitamin D is first converted into calcitriol . This process is thought to be inactivated through its hydroxylation by the enzyme CYP24A1, also called calcitriol 24-hydroxylase . The hydroxylation and oxidation reactions yield either this compound via the C24 oxidation pathway or 1,25 (OH2)D3-26,23-lactone via the C23 lactone pathway .
Cellular Effects
This compound binds to the vitamin D receptor (VDR) and induces gene transcription . This interaction influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The formation of this compound is through an oxidative reaction of the 1ɑ,25-dihydroxy vitamin D3 . The positions of C24 and C23 undergo multiple oxidative reactions, causing the large and small side chains of 1ɑ,25-dihydroxy vitamin D3 to cleave off and form this compound .
Metabolic Pathways
This compound is involved in the metabolic pathway of vitamin D3 . It is produced through the hydroxylation and further metabolism of calcitriol in the liver and the kidneys .
Transport and Distribution
This compound, being a water-soluble compound, is excreted in bile . This suggests that it may be transported and distributed within cells and tissues via the circulatory and digestive systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcitroic acid can be synthesized starting from commercially available Inhoffen-Lythgoe diol in an 11-step process with an overall yield of 21% . The key steps include the formation of the C1-homologated nitrile with potassium cyanide and potassium-13C cyanide, as well as the Horner–Wittig reaction with the ring A phosphine oxide reagent .
Industrial Production Methods: The compound is typically prepared in research settings rather than on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: Calcitroic acid undergoes hydroxylation and oxidation reactions. The hydroxylation and oxidation reactions yield either this compound via the C24 oxidation pathway or 1,25-dihydroxyvitamin D3-26,23-lactone via the C23 lactone pathway .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as potassium cyanide, potassium-13C cyanide, and phosphine oxide . The reactions are typically carried out under controlled laboratory conditions with specific temperature and pH requirements.
Major Products: The major product of these reactions is this compound itself, which is formed through the oxidative cleavage of the side chains of 1α,25-dihydroxyvitamin D3 .
Comparison with Similar Compounds
Calcitroic acid is unique in its role as a major metabolite of 1α,25-dihydroxyvitamin D3. Similar compounds include 1,25-dihydroxyvitamin D3-26,23-lactone, which is formed via the C23 lactone pathway . Other related compounds are various metabolites of vitamin D, such as 25-hydroxyvitamin D3 and 1α,25-dihydroxyvitamin D3 . This compound is distinct in its specific pathway of formation and its role in the inactivation of vitamin D metabolites .
Properties
IUPAC Name |
(3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O4/c1-14(11-22(26)27)19-8-9-20-16(5-4-10-23(19,20)3)6-7-17-12-18(24)13-21(25)15(17)2/h6-7,14,18-21,24-25H,2,4-5,8-13H2,1,3H3,(H,26,27)/b16-6+,17-7-/t14-,18-,19-,20+,21+,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLYZRMZFUWLOZ-ZTIKAOTBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904030 | |
Record name | Calcitroic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71204-89-2 | |
Record name | Calcitroic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71204-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Calcitroic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071204892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcitroic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CALCITROIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7KIE52YT0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is calcitroic acid formed in the body?
A1: this compound is the final inactive metabolite in the primary catabolic pathway of 1α,25(OH)2D3, known as the C-24 oxidation pathway . This multi-step process is primarily catalyzed by the mitochondrial cytochrome P450 enzyme, CYP24A1 .
Q2: Where does the synthesis of this compound occur?
A2: While the kidney is considered a primary site, this compound synthesis has been observed in various tissues and cells, including the intestine, bone, skin fibroblasts, keratinocytes, and promyelocytic leukemia cells . This suggests that local regulation of 1α,25(OH)2D3 levels via this compound production might be important in these tissues.
Q3: What is the role of CYP24A1 in this compound production?
A3: CYP24A1 is the key enzyme responsible for catalyzing multiple sequential oxidation steps in the conversion of 1α,25(OH)2D3 to this compound. This includes hydroxylations at C-24 and C-23, followed by side-chain cleavage and further oxidation .
Q4: Are there alternative pathways for 1α,25(OH)2D3 metabolism besides the C-24 oxidation pathway?
A5: Yes, although the C-24 oxidation pathway is the dominant route, alternative pathways exist, such as C-23 oxidation leading to 1α,25(OH)2D3-26,23-lactone and C-3 epimerization resulting in 1α,25-dihydroxy-3-epi-vitamin-D3 . The relative contribution of these pathways may vary depending on the cell type and physiological conditions.
Q5: What happens to this compound after its formation?
A6: After its formation, this compound is further metabolized into conjugated forms, primarily glucuronides, before being excreted in the bile .
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C22H34O5 and a molecular weight of 378.5 g/mol.
Q7: What spectroscopic data is available for characterizing this compound?
A8: Several spectroscopic techniques have been used to characterize this compound, including ultraviolet (UV) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy . These techniques provide information about the structure, functional groups, and molecular weight of the compound.
Q8: Does this compound interact with the vitamin D receptor (VDR)?
A10: While this compound exhibits much lower affinity for the VDR compared to 1α,25(OH)2D3, some studies suggest it might retain minimal VDR-mediated activity at higher concentrations . This potential interaction and its biological relevance require further investigation.
Q9: What is the significance of understanding this compound formation in drug design?
A12: Understanding the metabolic pathways leading to this compound is crucial for designing vitamin D analogs with improved pharmacokinetic profiles . By understanding how structural modifications influence the metabolism of vitamin D compounds, researchers can develop analogs that resist rapid degradation and potentially exhibit prolonged therapeutic effects.
Q10: How does the C-3 epimerization pathway impact the metabolism of vitamin D analogs?
A13: The discovery of the C-3 epimerization pathway reveals that even analogs designed to resist the C-24 oxidation pathway might still undergo metabolism, impacting their overall pharmacokinetic profile . This highlights the complexity of vitamin D metabolism and the need for comprehensive studies when developing new analogs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.